molecular formula C16H12O3 B1594118 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid CAS No. 500536-41-4

2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

Cat. No.: B1594118
CAS No.: 500536-41-4
M. Wt: 252.26 g/mol
InChI Key: ATPRNYZONXAEOW-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group at the 4-position, two methyl groups at the 2- and 7-positions, and a ketone group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring and ketone group can engage in π-π stacking and other non-covalent interactions . These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,7-dimethyl-9-oxofluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-8-3-4-10-11(5-8)15(17)12-6-9(2)7-13(14(10)12)16(18)19/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRNYZONXAEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289278
Record name 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500536-41-4
Record name 2,7-dimethyl-9-oxo-9h-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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